1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)-
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Overview
Description
1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- typically involves the condensation of pyrrole derivatives with acetic acid or its derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert it into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while substitution reactions can produce N-alkylpyrroles or N-acylpyrroles.
Scientific Research Applications
1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- exerts its effects involves interactions with various molecular targets. The pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
- 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester
- 1H-Pyrrole-1-acetic acid, alpha-methylene-, methyl ester
- Indole derivatives
Comparison: 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- is unique due to its specific substitution pattern on the pyrrole ring. Compared to indole derivatives, which contain a fused benzene ring, this compound has a simpler structure but can still participate in similar types of chemical reactions. The presence of the alpha-methyl group can influence its reactivity and binding properties, making it distinct from other pyrrole derivatives .
Properties
CAS No. |
618905-84-3 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl (2R)-2-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
VNTMTYITVOQQIR-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)N1C=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=C1 |
Origin of Product |
United States |
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